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Compound of Interest

Compound Name: YHO-13351 free base

Cat. No.: B2989415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
YHO-13351 is a water-soluble prodrug of the potent and specific Breast Cancer Resistance

Protein (BCRP/ABCG2) inhibitor, YHO-13177. Developed to overcome multidrug resistance in

cancer chemotherapy, YHO-13351 is rapidly converted to its active metabolite, YHO-13177, in

vivo. This guide provides a comprehensive technical overview of YHO-13351, including its

chemical properties, mechanism of action, preclinical data, and detailed experimental

protocols. The information presented is intended to support further research and development

of this compound as a potential adjunctive therapy in oncology.

Chemical and Physical Properties
YHO-13351 free base is a synthetic acrylonitrile derivative. Its key properties are summarized

in the table below.
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Property Value

IUPAC Name

[1-[5-[(Z)-2-cyano-2-(3,4-

dimethoxyphenyl)ethenyl]thiophen-2-

yl]piperidin-4-yl] 2-(diethylamino)acetate

Molecular Formula C26H33N3O4S

Molecular Weight 483.62 g/mol

CAS Number 912288-64-3

Appearance Solid powder

Solubility Soluble in DMSO

Storage -20°C

Mechanism of Action
YHO-13351 acts as a prodrug, undergoing rapid conversion to its active form, YHO-13177,

following administration. YHO-13177 is a potent and specific inhibitor of the ATP-binding

cassette (ABC) transporter BCRP. BCRP is a transmembrane protein that functions as an efflux

pump, actively transporting a wide range of substrates, including many chemotherapeutic

agents, out of cancer cells. This efflux mechanism is a major contributor to multidrug resistance

(MDR).

By inhibiting BCRP, YHO-13177 effectively blocks the efflux of BCRP substrate drugs, leading

to their increased intracellular accumulation and enhanced cytotoxic effects in cancer cells that

overexpress this transporter.[1][2]
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Figure 1: Mechanism of action of YHO-13351.

Preclinical Data
In Vitro Efficacy
The active metabolite, YHO-13177, has demonstrated potent reversal of BCRP-mediated drug

resistance across various cancer cell lines. It effectively sensitizes resistant cells to

chemotherapeutic agents that are known BCRP substrates.
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Cell Line Cancer Type
Chemotherapeutic
Agent

Effect of YHO-
13177

HCT116/BCRP Human Colon Cancer
SN-38, Mitoxantrone,

Topotecan

Potentiated

cytotoxicity

A549/SN4 Human Lung Cancer
SN-38, Mitoxantrone,

Topotecan

Potentiated

cytotoxicity

NCI-H460 Human Lung Cancer SN-38
Potentiated

cytotoxicity

NCI-H23 Human Lung Cancer SN-38
Potentiated

cytotoxicity

RPMI-8226 Human Myeloma SN-38
Potentiated

cytotoxicity

AsPC-1
Human Pancreatic

Cancer
SN-38

Potentiated

cytotoxicity

Concentration for Half-Maximal Reversal: 0.01 to 0.1 µmol/L in HCT116/BCRP and

A549/SN4 cells.[1]

Specificity: YHO-13177 shows high specificity for BCRP and does not significantly inhibit

other major ABC transporters like P-glycoprotein (MDR1) or Multidrug Resistance-

Associated Protein 1 (MRP1) at effective concentrations.[1]

In Vivo Efficacy
Preclinical studies in mouse models have shown that co-administration of YHO-13351 with the

topoisomerase I inhibitor irinotecan (a prodrug of SN-38) significantly enhances its antitumor

activity in BCRP-overexpressing tumors.
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Animal Model Tumor Type Treatment Outcome

Mice with P388/BCRP

leukemia
Murine Leukemia

YHO-13351 +

Irinotecan

Significantly increased

survival time

compared to

irinotecan alone.[2]

HCT116/BCRP

Xenograft
Human Colon Cancer

YHO-13351 +

Irinotecan

Suppressed tumor

growth, whereas

irinotecan alone had

little effect.[2]

Pharmacokinetics
Following oral or intravenous administration in mice, YHO-13351 is rapidly converted to its

active metabolite, YHO-13177.[2]

Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is based on the methodology described by Yamazaki et al. (2011).
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Cytotoxicity Assay Workflow

Seed cancer cells in 96-well plates

Add varying concentrations of chemotherapeutic agent
with or without YHO-13177

Incubate for 72-120 hours

Measure cell viability using a colorimetric assay
(e.g., MTS or WST-8)

Calculate IC50 values

Determine potentiation of cytotoxicity

Click to download full resolution via product page

Figure 2: In vitro cytotoxicity assay workflow.

Detailed Steps:

Cell Seeding: Plate cancer cells (e.g., HCT116/BCRP and parental HCT116) in 96-well

microplates at an appropriate density and allow them to adhere overnight.

Drug Addition: Add serial dilutions of the chemotherapeutic agent (e.g., SN-38) to the wells,

both in the presence and absence of a fixed concentration of YHO-13177.
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Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified

atmosphere with 5% CO2.

Viability Assessment: Add a cell viability reagent (e.g., MTS or WST-8) to each well and

incubate for a further 1-4 hours. Measure the absorbance at the appropriate wavelength

using a microplate reader.

Data Analysis: Calculate the concentration of the chemotherapeutic agent that inhibits cell

growth by 50% (IC50) for each condition. The degree of sensitization is determined by the

fold change in IC50 in the presence of YHO-13177.

Intracellular Drug Accumulation Assay
This protocol is adapted from the methods described for assessing BCRP function using the

fluorescent substrate Hoechst 33342.

Drug Accumulation Assay Workflow

Plate cells in 96-well plates

Incubate with Hoechst 33342 and varying concentrations of YHO-13177

Incubate for 30 minutes at 37°C

Measure intracellular fluorescence
(Ex: 355 nm, Em: 460 nm)

Quantify inhibition of BCRP-mediated efflux

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2989415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 3: Intracellular drug accumulation assay workflow.

Detailed Steps:

Cell Seeding: Plate BCRP-overexpressing cells and parental cells in 96-well plates.

Incubation with Substrate and Inhibitor: Add the fluorescent BCRP substrate Hoechst 33342

to the cells, along with varying concentrations of YHO-13177.

Incubation: Incubate the plates at 37°C for 30 minutes to allow for substrate uptake and

efflux.

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence

microplate reader with excitation and emission wavelengths appropriate for Hoechst 33342

(e.g., Ex: ~355 nm, Em: ~460 nm). An increase in fluorescence in the presence of YHO-

13177 indicates inhibition of BCRP-mediated efflux.

In Vivo Xenograft Study
The following is a general protocol for a subcutaneous xenograft study to evaluate the in vivo

efficacy of YHO-13351 in combination with a chemotherapeutic agent.
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In Vivo Xenograft Study Workflow

Subcutaneously implant BCRP-overexpressing cancer cells
into immunocompromised mice

Allow tumors to reach a palpable size

Randomize mice into treatment groups:
- Vehicle control

- Chemotherapeutic agent alone
- YHO-13351 alone

- YHO-13351 + Chemotherapeutic agent

Administer treatments according to schedule

Monitor tumor volume and body weight regularly

Monitor survival

Evaluate antitumor efficacy and toxicity
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Figure 4: In vivo xenograft study workflow.

Detailed Steps:
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Cell Implantation: Subcutaneously inject a suspension of BCRP-overexpressing cancer cells

(e.g., HCT116/BCRP) into the flank of immunocompromised mice (e.g., nude or SCID mice).

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a

predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.

Treatment Administration: Administer YHO-13351 (e.g., orally) and the chemotherapeutic

agent (e.g., irinotecan, intraperitoneally or intravenously) according to a predefined schedule

and dosage.

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly

(e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

Endpoint: The study can be terminated when tumors in the control group reach a certain

size, or it can be continued to assess survival. Tumor growth inhibition and increased

survival are the primary efficacy endpoints.

Conclusion
YHO-13351, as a prodrug of the potent and specific BCRP inhibitor YHO-13177, represents a

promising strategy to overcome multidrug resistance in cancer therapy. Its ability to enhance

the efficacy of conventional chemotherapeutic agents in preclinical models warrants further

investigation. The data and protocols presented in this guide provide a solid foundation for

researchers and drug development professionals to explore the full therapeutic potential of

YHO-13351. Future studies should focus on detailed pharmacokinetic and toxicology profiling

to pave the way for potential clinical evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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